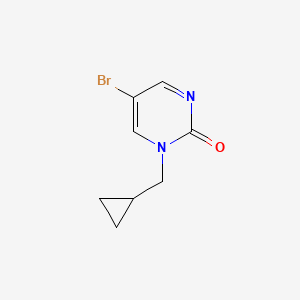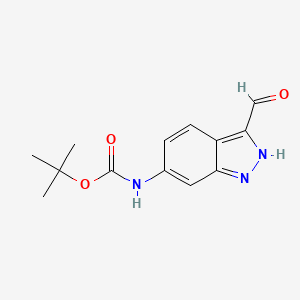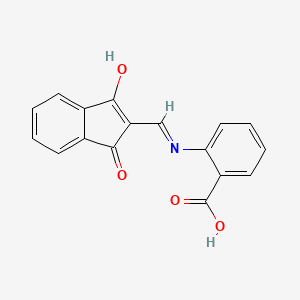![molecular formula C23H26N4O5 B2884506 4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-N-phenylpiperidine-1-carboxamide oxalate CAS No. 2034469-65-1](/img/structure/B2884506.png)
4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-N-phenylpiperidine-1-carboxamide oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a benzimidazole, a piperidine, and a carboxamide . Benzimidazoles are heterocyclic aromatic organic compounds, and they are an important class of compounds with a wide range of applications in medicinal chemistry . Piperidine is a heterocyclic organic compound that consists of a six-membered ring containing five carbon atoms and one nitrogen atom . Carboxamides are organic compounds that contain a functional group consisting of a carbonyl (RR’C=O) and an amine (NR2) .
Molecular Structure Analysis
The molecular structure of similar compounds suggests that this compound may have a complex three-dimensional structure . The presence of multiple functional groups and aromatic rings could lead to a variety of intermolecular interactions, including hydrogen bonding and pi-stacking .Chemical Reactions Analysis
Benzimidazoles, piperidines, and carboxamides can participate in a variety of chemical reactions. For instance, benzimidazoles can act as ligands in coordination chemistry, and they can also undergo electrophilic substitution reactions . Piperidines can participate in reactions such as N-alkylation and N-acylation .Applications De Recherche Scientifique
Antimicrobial Activity
Imidazole derivatives, like our compound of interest, have been widely studied for their antimicrobial properties. They can act against a variety of pathogens by interfering with the synthesis of the cell wall or nucleic acids within the microorganisms. This makes them potential candidates for developing new antibacterial and antifungal agents, especially in the face of rising antibiotic resistance .
Antitumor and Anticancer Potential
The imidazole ring is a core structure in many compounds with antitumor activity. Research has shown that modifications to this ring can lead to compounds that are effective against various cancer cell lines, including breast and colon cancer cells. The presence of the imidazole ring can contribute to the inhibition of cell proliferation and induce apoptosis in cancerous cells .
Anti-inflammatory Applications
Imidazole derivatives are also known for their anti-inflammatory effects. They can modulate the body’s inflammatory response, making them useful in the treatment of chronic inflammatory diseases. The mechanism often involves the inhibition of cytokine production or the suppression of the enzymatic activity that leads to inflammation .
Antiviral Properties
Compounds with an imidazole ring have shown promise as antiviral agents. They can inhibit the replication of viruses by targeting viral enzymes or interfering with viral DNA/RNA synthesis. This makes them valuable in the research for treatments against various viral infections .
Gastrointestinal Therapeutics
The imidazole moiety is present in several drugs used to treat gastrointestinal disorders, such as peptic ulcers. These compounds can reduce stomach acid secretion and promote healing of the gastric lining. They work by inhibiting the H+/K+ ATPase enzyme in the stomach, which is responsible for acid production .
Central Nervous System (CNS) Effects
Imidazole-containing compounds have been explored for their CNS activity, which includes potential treatments for neurodegenerative diseases and as analgesics. Their ability to cross the blood-brain barrier makes them suitable for targeting CNS-related conditions .
Cardiovascular Applications
Research into imidazole derivatives for cardiovascular diseases has shown that they can have beneficial effects such as vasodilation, which helps in reducing blood pressure. They may also protect against ischemic injury by modulating ion channels in the heart .
Antidiabetic Activity
Some imidazole derivatives have been identified to possess antidiabetic properties. They can act on various targets involved in glucose metabolism, which can help in the management of diabetes. This includes the inhibition of enzymes like alpha-glucosidase or the enhancement of insulin release .
Mécanisme D'action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These activities suggest that the compound may interact with a variety of targets within the body.
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects . The compound’s interaction with its targets and the resulting changes would depend on the specific target and the context within the body.
Biochemical Pathways
Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that this compound may influence multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could impact its bioavailability and distribution within the body.
Result of Action
Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Orientations Futures
Propriétés
IUPAC Name |
4-[(2-methylbenzimidazol-1-yl)methyl]-N-phenylpiperidine-1-carboxamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O.C2H2O4/c1-16-22-19-9-5-6-10-20(19)25(16)15-17-11-13-24(14-12-17)21(26)23-18-7-3-2-4-8-18;3-1(4)2(5)6/h2-10,17H,11-15H2,1H3,(H,23,26);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSPOWJMVOTXMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3CCN(CC3)C(=O)NC4=CC=CC=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-N-phenylpiperidine-1-carboxamide oxalate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide](/img/structure/B2884429.png)


![6-Acetyl-2-cinnamamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2884433.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclobutanecarboxamide](/img/structure/B2884435.png)

![1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone](/img/structure/B2884439.png)
![Methyl 5-ethyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2884440.png)

![N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide](/img/structure/B2884444.png)
